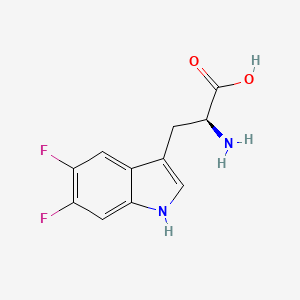

5,6-Difluoro-tryptophan

Description

Significance of Fluorine Substitution in Amino Acid Analogs for Biological Systems Research

The strategic substitution of hydrogen with fluorine in amino acids has become a powerful tool in chemical biology and biomedical research. nih.govspringernature.com Fluorine's unique combination of properties—small size, high electronegativity, and low polarizability—allows it to act as a subtle yet impactful probe within biological systems. acs.org When incorporated into amino acids, fluorine can significantly alter key physicochemical properties such as hydrophobicity, polarity, acidity/basicity (pKa), and conformational preferences of the amino acid side chain. acs.orgnih.gov These modifications, in turn, can influence the structure, stability, and function of peptides and proteins. nih.govrsc.org

The introduction of fluorine into aromatic amino acids like tryptophan is particularly valuable for several reasons. It can modulate the electron distribution of the aromatic ring, which is often critical for interactions such as π-π stacking and cation-π interactions involved in protein structure and ligand binding. acs.orgresearchgate.net This allows researchers to systematically dissect the contribution of electrostatic forces to molecular recognition processes. acs.orgresearchgate.net Furthermore, the fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. springernature.comacs.org Since ¹⁹F has a 100% natural abundance and is absent in most biological macromolecules, its signal provides a clean background for analysis. anu.edu.au The chemical shift of ¹⁹F is also highly sensitive to its local environment, making it an exquisite reporter on protein conformational changes, folding pathways, and interactions with other molecules. springernature.comacs.orgnih.gov Consequently, fluorinated amino acids are widely used as specialized tools to investigate enzyme kinetics, protein-protein interactions, and protein-ligand binding with high precision. nih.govspringernature.com

Overview of 5,6-Difluoro-tryptophan as a Specialized Research Tool

Among the various fluorinated analogs, this compound is a notable compound utilized in specialized academic research to probe complex biological interactions. Its defining feature is the presence of two fluorine atoms on the indole (B1671886) ring of the tryptophan side chain. This difluorination pattern modifies the electronic properties of the indole ring, making it a valuable tool for investigating interactions where the tryptophan residue plays a key role.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid | PubChem nih.gov |

| Molecular Formula | C11H10F2N2O2 | PubChem nih.gov |

| Molecular Weight | 240.21 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 240.07103389 Da | PubChem nih.gov |

| CAS Number | 1582740-30-4 | PubChem nih.gov |

The utility of this compound as a research tool is exemplified by its successful incorporation into proteins to study molecular recognition. A key area of its application is in the field of protein-ligand interactions, where it helps to elucidate the role of electrostatic forces. For instance, it has been biosynthetically incorporated into proteins to systematically study how fluorination affects binding affinities.

One significant study used a Lactococcus lactis expression system to incorporate this compound into LmrR, a multidrug transcriptional repressor protein. researchgate.netnih.gov This research demonstrated exceptionally high incorporation efficiency, allowing for detailed investigation into the role of the tryptophan residue in drug binding. nih.gov By comparing the binding affinities of various fluorinated tryptophan analogs, the study could quantify the importance of electrostatic π-π interactions for the binding of different drugs to the protein. researchgate.net The expression levels of the LmrR protein labeled with this compound were found to be similar to the wild-type protein, underscoring its utility as a minimally perturbing probe. researchgate.netnih.gov

Table 2: Research Application of this compound

| Protein Studied | Research Focus | Key Finding | Source |

|---|---|---|---|

| LmrR (multidrug transcriptional repressor) | Investigating the role of electrostatic π-π interactions in protein-drug binding. | Achieved >99% incorporation efficiency at both tryptophan positions, enabling the study of how progressive fluorination modulates drug binding affinity. | ACS Publications researchgate.netnih.gov |

The synthesis of L-5,6-difluorotryptophan has also been achieved through enzyme-catalyzed reactions using tryptophan synthase, which combines fluorinated indoles with L-serine. researchgate.net This biocatalytic approach provides access to this and other halogenated tryptophans, expanding the toolkit available for chemical biology and synthetic applications. researchgate.net These specialized analogs are crucial for creating precise probes to explore fundamental biological processes like protein recognition of carbohydrates and other molecular interactions.

Structure

3D Structure

Properties

Molecular Formula |

C11H10F2N2O2 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10F2N2O2/c12-7-2-6-5(1-9(14)11(16)17)4-15-10(6)3-8(7)13/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m0/s1 |

InChI Key |

XVUFOZDJRWYJQL-VIFPVBQESA-N |

Isomeric SMILES |

C1=C2C(=CC(=C1F)F)NC=C2C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2CC(C(=O)O)N |

Origin of Product |

United States |

Biosynthetic Incorporation of 5,6 Difluoro Tryptophan into Recombinant Proteins and Peptides

Expression Systems for Non-Canonical Amino Acid Integration

The successful incorporation of 5,6-Difluoro-tryptophan into a target protein hinges on the selection of an appropriate expression system capable of utilizing the analog while maintaining protein production. Two primary strategies have been established: the use of amino acid auxotrophic hosts for global residue replacement and the implementation of orthogonal genetic systems for site-specific insertion.

Residue-specific incorporation involves the global replacement of a canonical amino acid with an analog throughout the entire protein. nih.gov This is typically achieved using an expression host that is auxotrophic for the target amino acid, meaning it cannot synthesize it on its own. nih.gov By depleting the natural amino acid from the growth medium and supplying the desired analog, the cell's translational machinery is compelled to use the analog for protein synthesis. nih.gov

While Escherichia coli tryptophan auxotrophs are commonly used for incorporating various tryptophan analogs, their utility can be limited for analogs with bulkier substituents. nih.govresearchgate.netnih.gov The substrate specificity of the endogenous E. coli tryptophanyl-tRNA synthetase (TrpRS) often restricts efficient incorporation of more significantly modified analogs. nih.govresearchgate.net

The Gram-positive bacterium Lactococcus lactis has emerged as a particularly effective expression host for a broader range of tryptophan analogs, including this compound. nih.govkarger.com Researchers have developed L. lactis tryptophan auxotroph strains (e.g., PA1002) by deleting the genes responsible for tryptophan synthesis. nih.govcore.ac.uk A key finding was that co-expression of the L. lactis TrpRS enzyme, which exhibits a more relaxed substrate specificity than its E. coli counterpart, is crucial for the efficient incorporation of analogs like this compound. nih.govresearchgate.net This system allows for the high-yield production of proteins where every tryptophan residue is replaced by this compound. nih.govresearchgate.netnih.gov This method has been successfully used to produce milligram quantities of proteins labeled with various fluorinated tryptophan analogs. acs.orgresearchgate.net

For site-specific incorporation, where the analog is inserted at only one or a few predetermined positions, the amber codon suppression technique is employed. basicmedicalkey.com This powerful method expands the genetic code by repurposing a stop codon, typically the amber codon (UAG), to encode a non-canonical amino acid. frontiersin.org

The core of this technology is an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair functions independently of the host cell's endogenous synthetases and tRNAs. frontiersin.orgnih.gov The orthogonal tRNA (an amber suppressor tRNA) has an anticodon (CUA) that recognizes the UAG codon, while the orthogonal aminoacyl-tRNA synthetase (aaRS) is specifically engineered to charge this tRNA with the desired non-canonical amino acid, such as this compound, and not with any of the 20 canonical amino acids. frontiersin.org

When the gene for the target protein is mutated to include a UAG codon at the desired insertion site, and the orthogonal pair is co-expressed in the presence of the ncAA, the translational machinery will insert the analog at that specific position. basicmedicalkey.comfrontiersin.org This approach allows for the precise placement of this compound within a protein, which is invaluable for studying the specific role of a single residue without the global structural perturbations that might arise from complete residue replacement. basicmedicalkey.com While specific orthogonal pairs have been developed for various fluorinated tryptophans for use in both bacteria and eukaryotes, the general platform is adaptable for incorporating a wide array of analogs. acs.orgnih.gov

Evaluation of Incorporation Efficiency and Protein Yields

The viability of any ncAA incorporation strategy depends on achieving both high incorporation efficiency and acceptable protein yields. For this compound, the Lactococcus lactis auxotroph system has demonstrated remarkable success.

Studies have shown that by co-expressing the L. lactis tryptophanyl-tRNA synthetase (TrpRS) in a Trp auxotroph strain, an incorporation efficiency of 94% for this compound was achieved. nih.govnih.govresearchgate.net Further research using this system to express the multidrug transcriptional repressor LmrR reported even higher incorporation efficiencies of over 99% for this compound at both tryptophan positions in the protein. acs.org

| Target Protein | Expression System | Incorporation Efficiency | Protein Yield | Reference |

|---|---|---|---|---|

| LmrR | L. lactis Trp Auxotroph PA1002 (with TrpRS overexpression) | >99% | 5-9 mg/L | acs.org |

| W20LysM Tandem | L. lactis Trp Auxotroph PA1002 (with TrpRS co-overexpression) | >94% | High Yield | nih.govnih.govresearchgate.net |

Site-Specific versus Residue-Specific Labeling Techniques in Polypeptides

The choice between site-specific and residue-specific labeling depends entirely on the scientific question being addressed. nih.gov Both techniques have been successfully applied to incorporate tryptophan analogs into polypeptides. walshmedicalmedia.com

Site-Specific Labeling: This method provides precise control, allowing for the insertion of a single non-canonical amino acid at a pre-defined location using technologies like amber codon suppression. basicmedicalkey.comwalshmedicalmedia.com If one wanted to investigate the role of a single, critical tryptophan residue in an active site, site-specific incorporation of this compound at that position—while leaving all other tryptophans in the protein untouched—would be the appropriate strategy. basicmedicalkey.com This avoids confounding effects from substitutions at other sites and allows for a focused analysis of a specific residue's contribution to protein function. acs.org

Applications of 5,6 Difluoro Tryptophan in Protein Structural and Functional Studies

Elucidation of Protein-Ligand and Protein-Protein Interactions

The introduction of fluorine atoms onto the indole (B1671886) ring of tryptophan significantly alters its electronic character, making 5,6-difluoro-tryptophan an effective probe for studying non-covalent interactions that are fundamental to molecular recognition. researchgate.net

Modulation of Electrostatic Interactions (e.g., π-π and Cation-π Interactions)

The electron-withdrawing nature of fluorine atoms decreases the electron density of the indole ring's π-system. nih.govcaltech.edu This property is instrumental in dissecting the contribution of electrostatic forces in π-π stacking and cation-π interactions, which are crucial for both protein structure and ligand binding. researchgate.netnih.gov By systematically replacing tryptophan with its fluorinated analogs, researchers can modulate the electrostatic component of these interactions in a controlled manner. nih.govcaltech.edu

Similarly, the cation-π interaction, which involves the electrostatic attraction between a cation and the electron-rich face of an aromatic ring, can be effectively probed. caltech.edu Replacing a tryptophan residue in a cation-binding site with this compound weakens the electrostatic attraction due to the reduced electron density of the indole ring. nih.gov This approach has been pivotal in confirming and quantifying the role of cation-π interactions in various biological systems, including neurotransmitter receptors. caltech.edunih.gov

Impact on Binding Affinities and Dissociation Constants

The modulation of electrostatic interactions by this compound has a direct and measurable impact on the binding affinities of proteins for their ligands. The dissociation constant (Kd), a measure of binding affinity, is a critical parameter in understanding these interactions. fluidic.com A lower Kd value indicates a tighter binding interaction. fluidic.com

In the aforementioned study of LmrR, the progressive fluorination of Trp96, including the incorporation of this compound, led to a significant decrease in binding affinity for its drug substrates. nih.gov This was evidenced by an increase in the dissociation constants. For example, the affinity of LmrR for riboflavin (B1680620) decreased by up to 70-fold upon maximal fluorination. acs.org The linear relationship observed between the free energy of binding and the number of fluorine substituents underscores the significant contribution of electrostatic π-π interactions to the total binding energy. nih.gov

These findings highlight the utility of this compound in quantifying the energetic contributions of specific interactions to molecular recognition events. By comparing the binding affinities of the wild-type protein with its fluorinated counterparts, researchers can dissect the forces driving protein-ligand complex formation.

Table 1: Effect of Tryptophan Fluorination on LmrR Ligand Binding

| LmrR Variant | Ligand | Dissociation Constant (Kd) in nM | Fold Change in Affinity vs. Wild-Type |

|---|---|---|---|

| Wild-Type (Trp) | Daunomycin | 230 | 1 |

| 5-Fluoro-Trp | Daunomycin | 450 | ~2-fold decrease |

| 5,6-Difluoro-Trp | Daunomycin | 780 | ~3.4-fold decrease |

| 4,5,6,7-Tetrafluoro-Trp | Daunomycin | 1400 | ~6-fold decrease |

| Wild-Type (Trp) | Riboflavin | 460 | 1 |

| 5-Fluoro-Trp | Riboflavin | 2300 | ~5-fold decrease |

| 5,6-Difluoro-Trp | Riboflavin | 8900 | ~19-fold decrease |

| 4,5,6,7-Tetrafluoro-Trp | Riboflavin | 33400 | ~70-fold decrease |

Data derived from studies on the LmrR protein, illustrating how progressive fluorination of a key tryptophan residue impacts the dissociation constant for different ligands. nih.govacs.org

Investigations of Protein Folding, Stability, and Dynamics

The introduction of this compound can also serve as a sensitive probe for monitoring the structural integrity and dynamic behavior of proteins. walshmedicalmedia.com Its unique spectroscopic properties and the subtle steric and electronic perturbations it introduces can reveal valuable information about protein folding pathways, conformational stability, and the microenvironments of specific residues.

Monitoring Conformational Changes and Structural Perturbations

Fluorinated amino acids, including this compound, are powerful tools for studying protein conformational changes. walshmedicalmedia.com The fluorine nucleus (19F) has a large chemical shift anisotropy, making it a sensitive NMR probe for changes in the local electronic environment. researchgate.net This allows for the real-time monitoring of structural transitions that occur during protein folding, ligand binding, or allosteric regulation. researchgate.netnih.gov

Analysis of Local Microenvironments and Solvent Accessibility within Proteins

The fluorescence properties of tryptophan are highly sensitive to the polarity of its local environment. scienceopen.com The introduction of fluorine atoms in this compound can further modulate these properties, offering a more nuanced tool for probing the microenvironment within a protein. walshmedicalmedia.com Changes in the fluorescence emission spectra, such as shifts in wavelength or alterations in quantum yield, can indicate whether the tryptophan residue is buried in a hydrophobic core or exposed to the aqueous solvent. scienceopen.com

Furthermore, 19F NMR is a powerful technique for assessing the solvent accessibility of the fluorinated residue. nih.govresearchgate.net Experiments involving paramagnetic broadening agents or solvent-induced isotope shifts can differentiate between a residue that is exposed on the protein surface and one that is shielded from the solvent. researchgate.net For instance, studies on soluble human tissue factor utilized 5-fluorotryptophan (B555192) to demonstrate that the indole ring of one tryptophan residue was exposed, while another was inaccessible to the solvent. researchgate.net This same principle applies to this compound, providing a means to map the surface topology and internal packing of a protein.

Probing Specific Amino Acid Residue Contributions to Protein Function

By replacing a native tryptophan with this compound at a specific site, researchers can directly assess the functional importance of that particular residue. researchgate.net This site-specific substitution allows for a level of precision that is not achievable through conventional mutagenesis, which often involves more drastic changes in amino acid size and chemical properties. biorxiv.org

The ability to subtly alter the electronic properties of a tryptophan side chain without significantly changing its size or shape is a key advantage of this approach. researchgate.netmdpi.com In the LmrR example, the systematic fluorination of Trp96, including the difluoro-substituted analog, unequivocally established the critical role of electrostatic π-π interactions in the protein's ability to bind a diverse range of aromatic drugs. nih.gov The graded response in binding affinity to the degree of fluorination provided strong evidence for the direct contribution of this specific tryptophan residue to the protein's function as a multidrug transcriptional repressor. nih.gov

Table 2: Investigated Proteins and the Role of Fluorinated Tryptophan

| Protein | Function | Key Tryptophan Residue Investigated | Finding with Fluorinated Tryptophan |

|---|---|---|---|

| LmrR | Multidrug Transcriptional Repressor | Trp96 | Electrostatic π-π interactions are crucial for drug binding affinity. nih.gov |

| RibU | Riboflavin Transport Protein | Trp68 | A strong electrostatic component contributes significantly to riboflavin binding energy. nih.gov |

| Transthyretin (TTR) | Transport Protein | W41, W79 | Fluorine position (5- vs. 6-) differentially affects protein stability and aggregation. nih.gov |

| Soluble Human Tissue Factor | Procoagulant Cofactor | Trp14, Trp25, Trp45, Trp158 | 19F NMR revealed differences in solvent accessibility of tryptophan residues. researchgate.net |

This table summarizes key research findings where fluorinated tryptophan analogs, including the principles applicable to this compound, were used to probe protein function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment. nih.govbeilstein-journals.org The introduction of this compound into a protein provides two ¹⁹F nuclei on the indole ring, offering a sensitive handle to monitor protein behavior.

¹⁹F NMR for High Sensitivity to Local Environments and Conformations

The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surrounding environment, making it a powerful tool for detecting subtle conformational changes in proteins. springernature.comnih.gov This sensitivity arises from the large electron cloud of the fluorine atom, which is easily perturbed by neighboring atoms and solvent molecules. nih.gov Consequently, the ¹⁹F NMR spectrum of a protein labeled with this compound can provide distinct signals for each labeled residue, reflecting the unique microenvironment of each tryptophan. scholaris.ca

Studies have shown that even minor alterations in protein structure, such as those induced by ligand binding or changes in pH, can lead to significant changes in the ¹⁹F chemical shifts. nih.gov This high sensitivity allows researchers to map out the spatial and kinetic features of conformational changes with high precision. nih.gov For instance, in studies of the E. coli galactose-binding protein labeled with 5-fluoro-tryptophan, significant ligand-induced chemical shift changes were observed, with the greatest changes occurring for the tryptophan residue in direct contact with the bound sugar molecule. nih.gov

Real-Time ¹⁹F NMR Studies of Protein Unfolding and Kinetic Stability

The sensitivity of ¹⁹F NMR can be harnessed to follow protein unfolding and refolding processes in real time. nih.govnih.gov By monitoring the changes in the ¹⁹F NMR spectrum as a protein is subjected to denaturing conditions, researchers can gain insights into the kinetic stability of different protein regions. For example, in studies of Escherichia coli dihydrofolate reductase (DHFR) labeled with 6-fluoro-tryptophan, stopped-flow ¹⁹F NMR spectroscopy was used to investigate the behavior of specific regions of the protein during urea-induced unfolding. nih.gov

These real-time experiments revealed that upon the addition of urea, the native ¹⁹F resonances were lost rapidly, indicating a fast transition to an intermediate state with considerable side-chain mobility. nih.gov The subsequent appearance of resonances corresponding to the unfolded state occurred at a slower rate, suggesting a multi-step unfolding process. nih.gov Such studies provide a detailed, residue-specific view of the unfolding pathway, which is often not achievable with other techniques. nih.govkanazawa-u.ac.jp

Development of Force Field Parameters for Molecular Dynamics Simulations of Fluorinated Proteins

To complement experimental ¹⁹F NMR data, accurate molecular dynamics (MD) simulations are crucial for providing an atomic-level interpretation of protein structure and dynamics. nih.govnih.gov The development of reliable force field parameters for fluorinated amino acids, including this compound, is a critical step in this process.

Researchers have developed and validated force field parameters for various fluorinated aromatic amino acids, including 4-, 5-, 6-, and 7-fluoro-tryptophan, for use with the AMBER ff15ipq protein force field. nih.govacs.org These parameters were derived using the implicitly polarized charge (IPolQ) scheme and were validated through extensive MD simulations of benchmark peptides and proteins. nih.govnih.gov The simulations demonstrated that the new parameters maintain the expected conformational propensities of the fluorinated residues. acs.org Furthermore, NMR relaxation rates calculated from these MD simulations showed good agreement with experimental values, highlighting the robustness of these force fields for modeling the behavior of fluorine-containing proteins. nih.govnih.gov

Fluorescence Spectroscopy

The introduction of fluorine atoms onto the tryptophan indole ring also modulates its intrinsic fluorescence properties, making this compound a useful probe for fluorescence-based studies of proteins.

Intrinsic Fluorescence Modulation by Fluorination

Fluorination of the tryptophan indole ring can alter its absorption and emission spectra, as well as its fluorescence quantum yield. basicmedicalkey.com For instance, the substitution of a fluorine atom at the 5-position of the indole ring results in a red-shift in the absorption spectrum compared to native tryptophan. nih.gov This spectral shift can be advantageous in experiments where selective excitation of the fluorinated tryptophan is desired, especially in the presence of other absorbing species like DNA. basicmedicalkey.com

Furthermore, 5-fluoro-tryptophan has been reported to have a higher quantum yield than native tryptophan. basicmedicalkey.com This enhanced fluorescence can improve the signal-to-noise ratio in fluorescence experiments, allowing for more sensitive detection of changes in the local environment of the tryptophan residue. nih.gov The fluorescence properties of this compound are similarly expected to be sensitive to its microenvironment, providing a valuable tool for probing protein conformation and dynamics.

Tryptophan-Induced Quenching (TrIQ) for Intramolecular Distance Mapping

Tryptophan residues can act as efficient quenchers of the fluorescence of certain externally introduced fluorophores. researchgate.netresearchgate.net This phenomenon, known as Tryptophan-Induced Quenching (TrIQ), occurs over very short distances, typically in the range of 5 to 15 Å. nih.gov The efficiency of this quenching is highly dependent on the distance and orientation between the tryptophan and the fluorophore, making it a powerful "spectroscopic ruler" for measuring intramolecular distances. researchgate.net

By strategically labeling a protein with a suitable fluorophore and incorporating this compound at a specific site, the TrIQ effect can be utilized to probe short-range structural changes and interactions. nih.gov The quenching mechanism is often attributed to photoinduced electron transfer (PET) from the electron-rich indole ring of tryptophan to the excited fluorophore. researchgate.net Because TrIQ operates at shorter distances than traditional Förster Resonance Energy Transfer (FRET), it provides complementary information and is particularly well-suited for studying subtle conformational dynamics and the fine details of protein structure. researchgate.net

Spectroscopic Applications of 5,6 Difluoro Tryptophan As a Molecular Probe

Probing Protein Structure and Dynamics

The study of intrinsically disordered proteins (IDPs) presents significant challenges to conventional structural biology techniques like proton nuclear magnetic resonance (NMR). nih.govspringernature.comnih.gov The inherent flexibility and ensemble of rapidly interconverting conformations of IDPs often lead to poor chemical shift dispersion in ¹H NMR spectra, making resonance assignment and structural interpretation difficult. nih.gov To overcome these limitations, the site-specific incorporation of unnatural amino acids with unique spectroscopic properties has become a powerful strategy. Among these, fluorinated tryptophan analogs, such as 5,6-Difluoro-tryptophan (5,6-diFW), have emerged as exceptionally useful tools, functioning as dual-mode probes for both ¹⁹F NMR and fluorescence spectroscopy. nih.govnih.govmdpi.com

The combination of NMR and single-molecule fluorescence is particularly potent for analyzing the conformational dynamics of IDPs, as the two techniques provide complementary information across different length and time scales. mdpi.com The incorporation of a ¹⁹F nucleus is particularly advantageous for NMR studies of disordered systems. acs.org The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electrostatic environment, boasting a much larger chemical shift range (up to 400 ppm) compared to protons (up to 13 ppm). nih.gov This heightened sensitivity allows ¹⁹F NMR to detect subtle conformational changes, post-translational modifications, and ligand binding events that might be invisible to ¹H NMR. nih.govacs.org Furthermore, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous observation of the labeled protein, even in complex environments. acs.org

In parallel, the fluorine substitutions on the tryptophan indole (B1671886) ring modify its photophysical properties, often shifting the absorption and emission maxima. acs.orgwalshmedicalmedia.com This allows the fluorescence signal from the 5,6-diFW probe to be spectrally resolved from the background fluorescence of native tryptophans, enabling precise monitoring of the probe's local environment, such as solvent accessibility and proximity to quenchers. acs.org

Detailed research into the application of fluorinated tryptophans has demonstrated their utility in quantifying weak molecular interactions that are critical for protein function. In a notable study using the multidrug transcriptional repressor protein LmrR, various fluorinated tryptophan analogs, including 5,6-diFW, were biosynthetically incorporated to probe the nature of drug binding. researchgate.net The LmrR protein binds aromatic drugs between two tryptophan residues (W96) in its dimer interface, an interaction involving π-π stacking. researchgate.net Researchers achieved a very high incorporation efficiency for 5,6-diFW, demonstrating the feasibility of producing specifically labeled proteins for these detailed biophysical studies. nih.govacs.org

Table 1: Incorporation Efficiency of Tryptophan Analogs in LmrR This table shows the efficiency with which different tryptophan analogs were incorporated at two distinct positions (W67 and W96) in the LmrR protein. Data sourced from acs.org.

| Tryptophan Analog | Incorporation at W67 (%) | Incorporation at W96 (%) |

|---|---|---|

| 5-Fluorotryptophan (B555192) (5FW) | >95 | >95 |

| 5,6-Difluorotryptophan (5,6-diFW) | >99 | >99 |

| 5,6,7-Trifluorotryptophan | >95 | >95 |

| 4,5,6,7-Tetrafluorotryptophan | 76 | >96 |

| 5-Methyltryptophan (5MeW) | >95 | >95 |

By measuring the binding affinity of the drug Daunomycin to LmrR variants containing progressively fluorinated tryptophans, the study established a clear link between the indole ring's electronic character and the strength of the drug-protein interaction. acs.org Fluorine atoms are electron-withdrawing, and adding them to the tryptophan ring decreases the electrostatic potential of the π-electron cloud. The results showed that increasing the degree of fluorination systematically weakened the binding affinity. nih.govacs.org This finding provided direct, quantitative evidence for the significant contribution of electrostatic π-π interactions to the total binding energy. researchgate.netnih.gov The use of 5,6-diFW in this context highlights its power not just as a reporter of conformational change, but as a tool to dissect the fundamental energetic contributions of specific amino acid interactions within a protein—a capability of immense value for understanding the subtle, transient interactions that govern the function of disordered proteins.

Table 2: Effect of Tryptophan Fluorination on Drug Binding Affinity in LmrR This table presents the dissociation constants (Kd) for the binding of the drug Daunomycin to LmrR variants where the native Tryptophan (Trp) at position 96 was replaced with different fluorinated analogs. A higher Kd value indicates weaker binding affinity. Measurements were performed at 25 °C. Data sourced from acs.org.

| LmrR Variant (at W96) | Dissociation Constant (Kd) for Daunomycin (nM) |

|---|---|

| Tryptophan (Wild Type) | 120 ± 20 |

| 5-Fluorotryptophan (5FW) | 260 ± 10 |

| 5,6-Difluorotryptophan (5,6-diFW) | 300 ± 20 |

| 5,6,7-Trifluorotryptophan | 430 ± 20 |

| 4,5,6,7-Tetrafluorotryptophan | 740 ± 30 |

Enzymatic and Biochemical Investigations Utilizing 5,6 Difluoro Tryptophan

Studies of Enzyme Mechanisms and Catalytic Activity

The incorporation of 5,6-Difluoro-tryptophan into proteins or its use as a substrate analog has enabled detailed investigations into the catalytic mechanisms of various enzymes. The fluorine atoms act as sensitive probes, allowing for the detection of subtle changes in the local environment and electronic distribution, which are critical for understanding enzymatic reactions.

Substrate Specificity Profiling of Tryptophanyl-tRNA Synthetases (TrpRS)

Tryptophanyl-tRNA synthetases (TrpRS) are essential enzymes that specifically recognize tryptophan and attach it to its corresponding tRNA, a crucial step in protein synthesis. Studies using this compound have been instrumental in delineating the substrate specificity of these enzymes from different organisms.

For instance, research has shown that while the TrpRS from Escherichia coli has a limited ability to incorporate tryptophan analogs, the TrpRS from Lactococcus lactis exhibits a more relaxed substrate specificity. nih.gov Co-expression of the L. lactis TrpRS was found to be essential for the efficient biosynthetic incorporation (94%) of this compound into proteins. nih.govresearchgate.net This highlights the broader acceptance of substituted tryptophans by the L. lactis enzyme, making it a valuable tool for producing proteins containing this and other tryptophan analogs. nih.gov This system allows for the high-yield production of alloproteins containing methyl- and fluoro-substituted tryptophan analogs, which are useful for studying cation-pi or pi-pi interactions within the protein structure. nih.gov

Further studies with TrpRS from Bacillus subtilis have shown that it can activate various fluorinated tryptophan analogs, including 4-fluoro, 5-fluoro, and 6-fluoro-tryptophan, in the ATP-pyrophosphate exchange reaction. nih.gov However, in the subsequent aminoacylation reaction, these analogs act as competitive inhibitors of tryptophan. nih.gov The relative activity of these analogs was found to be inversely related to their hydrophobicity, underscoring the importance of hydrophobic interactions in substrate recognition by TrpRS. nih.gov

| Enzyme | Organism | Substrate(s) | Key Finding |

| Tryptophanyl-tRNA Synthetase (TrpRS) | Lactococcus lactis | This compound | Essential for efficient (94%) incorporation, indicating relaxed substrate specificity. nih.govresearchgate.net |

| Tryptophanyl-tRNA Synthetase (TrpRS) | Bacillus subtilis | 4-fluoro, 5-fluoro, 6-fluoro-tryptophan | Activates analogs but they act as competitive inhibitors; activity is inversely proportional to hydrophobicity. nih.gov |

Effects on Enzymes Possessing Tryptophan Residues in Active Sites

The presence of tryptophan residues within the active sites of enzymes is often critical for their catalytic function. Replacing native tryptophan with this compound can lead to significant alterations in enzyme activity, providing insights into the role of the indole (B1671886) ring in catalysis. The electron-withdrawing nature of the fluorine atoms can modulate the hydrogen-bonding capacity and cation-π interactions of the tryptophan side chain.

Studies on Trichoderma reesei cellobiohydrolase Cel7A, which has four tryptophan residues in its active site tunnel, have shown that these residues are crucial for binding the cellulose (B213188) substrate through hydrophobic stacking interactions. nih.gov Mutation of the tryptophan at the tunnel entrance (Trp-40) significantly reduces the enzyme's ability to degrade crystalline cellulose, highlighting its importance in initiating processive hydrolysis. nih.gov Similarly, in certain M15 family l,d-peptidases, a conserved tryptophan residue near the active site is vital for maintaining the catalytically active conformation of the enzyme. nih.gov Its replacement with alanine (B10760859) leads to a complete loss of activity. nih.gov

Exploration of Allosteric Activation and Enzyme Biocatalysis

Allosteric regulation, where binding of a molecule at one site affects the activity at a distant site, is a fundamental mechanism for controlling enzyme function. This compound has been utilized in studies of allosteric activation, particularly in the context of tryptophan synthase.

Tryptophan synthase is a well-studied allosteric enzyme complex. The isolated β-subunit (TrpB) has very low activity but is allosterically activated by the α-subunit (TrpA). researchgate.net Engineering TrpB to mimic this allosteric activation has led to the development of robust biocatalysts for the synthesis of tryptophan analogs. nih.gov By introducing mutations that mimic the allosterically activated state, researchers have created TrpB variants with broad substrate scope, capable of synthesizing various 5-substituted tryptophans. researchgate.netnih.gov This approach demonstrates that allosteric activation principles can be applied across a protein family to unlock new biocatalytic capabilities. researchgate.net

Interrogation of Tryptophan-Metabolizing Enzymes (e.g., Tryptophan Hydroxylase, Indoleamine 2,3-dioxygenase (IDO))

This compound and other fluorinated analogs serve as valuable probes for studying enzymes involved in the tryptophan metabolic pathway.

Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme in serotonin (B10506) biosynthesis, catalyzing the hydroxylation of tryptophan to 5-hydroxytryptophan. mdpi.combiorxiv.org The use of tryptophan analogs helps in understanding the substrate requirements and regulatory mechanisms of TPH. biorxiv.org

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. uniprot.orgplos.org It plays a significant role in immune regulation. nih.gov Studies have shown that IDO exhibits a degree of substrate flexibility. For instance, Tryptophan 2,3-dioxygenase (TDO), a related enzyme, is highly specific for L-tryptophan and its derivatives, such as 6-fluoro-tryptophan. pnas.org The activity of IDO can be expressed as the ratio of kynurenine to tryptophan. researchgate.net While specific data on this compound as a substrate for IDO is limited in the provided context, the known activity of other fluorinated tryptophans suggests its potential as a tool to probe IDO function. pnas.org

| Enzyme | Function | Interaction with Fluorinated Tryptophan |

| Tryptophan Hydroxylase (TPH) | Rate-limiting enzyme in serotonin synthesis. mdpi.combiorxiv.org | Analogs used to study substrate requirements and regulation. biorxiv.org |

| Indoleamine 2,3-dioxygenase (IDO) | Rate-limiting enzyme in kynurenine pathway, immune regulation. uniprot.orgplos.org | TDO, a related enzyme, shows activity with 6-fluoro-tryptophan. pnas.org |

Role of 5,6 Difluoro Tryptophan in Metabolic Pathway Research As a Probe

Investigation of Microbial Tryptophan Metabolism and Metabolic Inhibition Mechanisms

The gut microbiota plays a significant role in metabolizing dietary tryptophan, producing a range of bioactive compounds that influence host physiology. unite.itnih.gov Fluorinated tryptophan analogs like 5,6-difluoro-tryptophan serve as powerful probes to investigate these microbial metabolic pathways and their potential for inhibition.

Research has shown that the incorporation of fluorine at various positions on the tryptophan molecule can be toxic to bacteria such as E. coli. frontiersin.org This toxicity may arise from the downstream processing of the fluorinated analog, leading to the formation of a toxic fluorinated product at the end of the pathway, or from the inhibition of enzymes downstream of its initial processing. frontiersin.org The gut microbiota can metabolize tryptophan into various compounds, including indole (B1671886), tryptamine, and indole derivatives. nih.govmdpi.com Certain bacterial strains possess the enzyme tryptophanase, which converts tryptophan to indole. researchgate.net The introduction of a tryptophan analog can interfere with these processes, allowing researchers to study the consequences of their disruption. For instance, studies on Caenorhabditis elegans have demonstrated that the toxicity of high tryptophan levels is primarily mediated by its bacterial metabolism into indole. biorxiv.org By using an analog like this compound, researchers can investigate the specificity and mechanisms of these microbial enzymes.

The ability of gut bacteria to directly metabolize tryptophan affects its availability to the host for other critical functions, such as serotonin (B10506) and kynurenine (B1673888) production. unite.itresearchgate.net Approximately 4-6% of ingested tryptophan is metabolized by gut bacteria. nih.gov Understanding how analogs like this compound are processed by the microbial community provides insight into the regulation of tryptophan availability and the impact of microbial metabolites on the host. nih.gov This research is crucial for understanding the complex interplay within the microbiota-gut-brain axis. unite.it

Development of Probes for Pathway-Specific Visualization in Biological Systems (e.g., Kynurenine and Serotonin Pathways)

A significant challenge in metabolic research is the ability to selectively visualize distinct metabolic pathways in real-time within a living organism. Tryptophan has two main metabolic branches in host cells: the serotonin pathway and the kynurenine pathway, which account for approximately 1% and 95% of tryptophan metabolism, respectively. spandidos-publications.comwikipedia.org These pathways are often dysregulated in neurological and neoplastic diseases, making their specific visualization highly relevant for clinical and research purposes. mdpi.comnih.gov

Fluorinated tryptophan derivatives are instrumental in the development of imaging probes for techniques like Positron Emission Tomography (PET) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR). nih.govnih.gov

Key Tryptophan Metabolic Pathways

| Pathway | Key Enzymes | Primary Function/Products |

|---|---|---|

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Immune regulation, production of NAD+, neuroactive metabolites (Kynurenine, Quinolinic Acid). spandidos-publications.comnih.govmdpi.com |

| Serotonin Pathway | Tryptophan Hydroxylase (TPH), Aromatic Amino Acid Decarboxylase (AADC) | Neurotransmission (Serotonin), hormone production (Melatonin). mdpi.comresearchgate.netyoutube.com |

| Microbial Pathway | Tryptophanase, Tryptophan Decarboxylase | Production of indole, tryptamine, and other signaling molecules affecting the host. nih.govresearchgate.net |

For PET imaging, tryptophan analogs can be labeled with the radioisotope fluorine-18 (B77423) (¹⁸F). Researchers have developed compounds like NIn-methyl-6-[¹⁸F]fluorotryptophan and 5-hydroxy-7-[¹⁸F]fluorotryptophan as candidate tracers to specifically target either the kynurenine or serotonin pathways. mdpi.comnih.gov The position of the fluorine atom is critical, as it influences which enzymatic pathway the analog will enter. For example, fluorination at the 6-position is generally well-tolerated by the enzymes of the kynurenine pathway. nih.gov

Similarly, ¹⁹F NMR spectroscopy can be used with non-radioactive fluorinated probes like 6-fluoro-tryptophan to monitor metabolism. nih.gov The fluorine atom acts as a sensitive reporter, as its NMR signal (chemical shift) changes depending on the chemical environment. This allows researchers to distinguish metabolites from different pathways. For instance, metabolites from the kynurenine, indole, and serotonin pathways have distinct ¹⁹F NMR chemical shift ranges, enabling pathway-specific analysis in ex vivo samples like liver or fecal extracts. nih.gov

Approximate ¹⁹F NMR Chemical Shifts for 6-F-Trp Metabolites

| Pathway | Chemical Shift Range (ppm) | Example Metabolites |

|---|---|---|

| Kynurenine | -90 to -115 | 6-F-Kynurenine, 6-F-Kynurenic Acid |

| Indole (Microbial) | -115 to -130 | 6-F-Indole-3-Aldehyde |

| Serotonin | -130 to -150 | Metabolites with a hydroxyl group ortho to the fluorine |

Source: Adapted from Ex Vivo Analysis of Tryptophan Metabolism Using ¹⁹F NMR. nih.gov

The development of probes like this compound builds on these principles, aiming to create tools with high specificity and sensitivity for dissecting metabolic fluxes in complex biological systems.

Research on Amino Acid Metabolism Regulation and Perturbations

Introducing a structural analog like this compound into a biological system creates a metabolic perturbation. Studying the system's response to this perturbation provides valuable information about the regulation of amino acid metabolism.

The metabolism of tryptophan is tightly regulated. In bacteria, high levels of tryptophan activate a repressor protein that halts its own synthesis in a classic example of a negative feedback loop. wikipedia.org In humans, the entry points to the major pathways are controlled by rate-limiting enzymes like TDO and IDO for the kynurenine pathway and TPH for the serotonin pathway. spandidos-publications.comnih.gov The activity of these enzymes is influenced by various factors, including stress, immune activation, and the availability of tryptophan itself. unite.itnih.gov

By introducing this compound, researchers can study several aspects of metabolic regulation:

Enzyme Specificity and Kinetics: How well do the key enzymes (TDO, IDO, TPH, and microbial enzymes) recognize and process this analog compared to natural tryptophan? This helps to characterize the active sites and mechanisms of these enzymes.

Pathway Interplay: How does shunting a fluorinated analog down one pathway affect the flux of natural tryptophan through others? For example, if this compound is preferentially metabolized by IDO, it could lead to a depletion of the enzyme available for natural tryptophan, potentially increasing its availability for the serotonin pathway. mdpi.com

Metabolic Consequences: The metabolites produced from this compound will also be fluorinated. Studying the biological activity of these "unnatural" metabolites can reveal new insights into the function of their natural counterparts. For example, dysregulation of the kynurenine pathway is implicated in numerous diseases, and understanding how fluorinated kynurenines interact with receptors like the aryl hydrocarbon receptor (AHR) can be of therapeutic interest. nih.govresearchgate.net

Studies on how external factors like drugs modulate tryptophan metabolism highlight the potential for using probes to understand these interactions. For example, the diabetes drug dapagliflozin (B1669812) was found to alter gut microbiota, which in turn modulated tryptophan metabolism and influenced β-cell regeneration. diabetesjournals.org Using a probe like this compound in such a system could help to pinpoint the specific microbial and host enzymes affected by the drug. This approach allows for a detailed examination of how metabolic pathways are regulated and how they can be perturbed by disease or therapeutic interventions.

Future Directions and Advanced Research Frontiers for 5,6 Difluoro Tryptophan

Integration with Cryo-Electron Microscopy and Other Advanced Structural Biology Techniques

The incorporation of fluorinated amino acids into proteins has become a powerful strategy for studying their structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netehu.es The fluorine nucleus (¹⁹F) is an ideal probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. ehu.es While techniques like X-ray crystallography and NMR are mainstays in structural biology, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary method for determining the structures of large and complex biomolecular assemblies. refeyn.comnuvisan.com

A significant future direction lies in the integration of data from ¹⁹F NMR studies using 5,6-difluoro-tryptophan with cryo-EM workflows. Research has shown that ¹⁹F NMR can detect and characterize distinct conformational states of proteins in solution. researchgate.net This information is invaluable for cryo-EM, as it can guide sample preparation and facilitate the complex process of image analysis and 3D classification, ultimately helping to visualize novel or transient protein conformations. researchgate.net The two fluorine atoms on this compound can provide more distinct signals or serve as more sensitive reporters of the local environment compared to monofluorinated analogs, potentially offering enhanced resolution in mapping conformational landscapes.

The synergy between these techniques could be particularly powerful for studying dynamic molecular machines whose components undergo significant conformational changes to perform their functions. By incorporating this compound at key sites, researchers could first use ¹⁹F NMR to identify the conditions that favor specific functional states and then use cryo-EM to determine their high-resolution structures. This combined approach, often referred to as NMR-assisted crystallography or integrated structural biology, promises to provide a more complete atomic-level description of biological structure and function. pnas.org

| Technique | Role of this compound | Anticipated Research Outcome |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Acts as a conformational probe to guide sample preparation and 3D classification. ¹⁹F NMR data can help identify and trap specific functional states for imaging. researchgate.net | High-resolution structures of previously unobserved or transient protein conformations, providing deeper insights into molecular mechanisms. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Serves as a sensitive reporter for studying protein dynamics, ligand binding, and conformational changes in solution. ehu.esnih.gov | Detailed characterization of protein dynamics and environmental changes at the site of incorporation, complementing static structural data. |

| X-ray Crystallography | Provides an atomic-resolution view of how the difluorinated indole (B1671886) ring is accommodated within a protein structure and how it influences local interactions. | Precise structural information on the impact of fluorination on protein folding and intermolecular contacts. |

Development of Novel Biocatalytic Systems for Expanded Analog Production

The synthesis of tryptophan analogs is greatly facilitated by biocatalytic methods, particularly those employing the enzyme tryptophan synthase (TrpS). nih.govchim.it TrpS, and specifically its β-subunit (TrpB), catalyzes the C-C bond formation between an indole derivative and serine to produce the corresponding tryptophan analog. nih.gov This enzymatic approach offers a modular and environmentally benign route to a wide range of modified tryptophans. chim.itrsc.org

Future research will focus on engineering novel biocatalytic systems to expand the production of this compound analogs. Through techniques like directed evolution, scientists can create variants of TrpB with enhanced activity and broadened substrate scope. An exciting frontier is the development of TrpB variants that can efficiently accept 5,6-difluoroindole (B67218) as a substrate while simultaneously utilizing non-canonical amino acids other than serine. This would open the door to synthesizing β-branched this compound analogs, which are valuable precursors for therapeutics and natural products. chemrxiv.orgnih.gov

Engineered variants of Pyrococcus furiosus tryptophan synthase (PfTrpB), for instance, have already demonstrated the ability to produce bulky β-branched tryptophan analogs in a single stereoselective step. nih.gov Applying similar protein engineering strategies to create biocatalysts that are highly efficient for di-substituted indoles will be a key objective. rsc.org The goal is to develop a robust platform of enzymes that can generate a diverse library of this compound derivatives, each with unique side chains and functionalities tailored for specific applications in drug discovery, materials science, and biophysical studies.

| Enzyme System | Engineering Goal | Potential Products | Reference |

|---|---|---|---|

| Tryptophan Synthase (TrpS/TrpB) | Enhance acceptance of di-substituted indoles and expand substrate scope beyond serine. | Novel this compound analogs with modified amino acid backbones. | nih.govrsc.org |

| Engineered Pyrococcus furiosus TrpB (PfTrpB) | Adapt the enzyme for efficient catalysis with 5,6-difluoroindole and various β-alkyl donor molecules. | Stereoselective synthesis of β-branched this compound analogs. | chemrxiv.orgnih.gov |

| Directed Evolution Platforms | Generate novel enzyme variants with tailored specificities for producing complex, multi-functionalized tryptophan derivatives. | A diverse library of this compound analogs with unique chemical and physical properties. | nih.gov |

Expansion into Complex Intermolecular Interactions and Biological Networks Research

Tryptophan residues are frequently involved in crucial π-interactions (such as π-π, cation-π, and CH-π bonds) that are fundamental to protein structure, ligand recognition, and biological signaling. nih.gov The progressive fluorination of the tryptophan indole ring systematically modulates its electronic properties, providing a powerful method to dissect the contribution of electrostatic forces to these interactions. nih.gov

A major future direction is to employ this compound as a sophisticated probe to investigate complex intermolecular interactions within the context of larger biological networks. Biological networks represent the intricate web of relationships between entities like proteins, genes, and metabolites. wikipedia.org By incorporating this compound into a key protein within a signaling pathway or a protein-protein interaction hub, researchers can use ¹⁹F NMR and other spectroscopic techniques to monitor changes in the local environment in real-time. This allows for a dynamic view of how information is passed through a network and how cellular processes are regulated.

For example, this approach could be used to study electron transfer through "tryptophan wires"—chains of tryptophan residues implicated in mitigating oxidative damage and facilitating long-range charge transport. rsc.org Furthermore, large, organized networks of tryptophan are found in major biological architectures like microtubules and viral capsids, where they can exhibit collective optical effects. nih.govarxiv.org Using this compound as a reporter within these mega-networks could provide novel insights into mechanisms of cellular signaling and control that operate on a broad, cooperative scale. nih.gov This research will bridge the gap between single-molecule biophysics and systems-level understanding of cellular function.

| Area of Research | Specific Application | Potential Insights |

|---|---|---|

| Protein-Ligand Binding | Quantify the electrostatic contribution to binding affinity by comparing the binding of ligands to proteins containing tryptophan vs. This compound. nih.gov | A precise understanding of the forces driving molecular recognition, aiding rational drug design. |

| Protein-Protein Interaction (PPI) Networks | Incorporate the analog at the interface of a protein complex to monitor conformational changes upon binding or allosteric regulation. wikipedia.org | Dynamic mapping of interaction networks and the flow of information in signaling pathways. |

| Biological Electron Transfer | Use as a probe within "tryptophan wires" to study the mechanisms of long-range electron hopping in oxidoreductases. rsc.org | Mechanistic details of charge transport in biological systems and its role in catalysis and damage mitigation. |

| Mega-Networks in Biological Architectures | Investigate collective optical and electronic phenomena in large assemblies like microtubules or viral capsids. nih.govarxiv.org | Understanding of cooperative effects and novel signaling mechanisms in large-scale biological structures. |

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5,6-Difluoro-tryptophan?

The synthesis of fluorinated tryptophan derivatives typically involves halogenation or fluorination of tryptophan precursors under controlled conditions. For example, analogous syntheses of deuterated tryptophan derivatives (e.g., ) use isotopic labeling via catalytic exchange or substitution reactions. For fluorinated analogs, methods may involve electrophilic fluorination using reagents like Selectfluor™ or nucleophilic substitution in fluorinated solvents (e.g., THF). Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. How can researchers validate the structural integrity and purity of this compound?

Characterization should combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorine substitution patterns, while and NMR verify backbone structure.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts.

- X-ray Crystallography (if crystallizable): Resolves 3D structure and stereochemistry.

- Mass Spectrometry : Validates molecular weight and isotopic distribution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for structurally similar fluorinated aromatic compounds (e.g., ). Key precautions include:

- Use of fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).

- Avoidance of skin/eye contact and inhalation; store in airtight containers under inert atmospheres.

- Emergency procedures for spills (e.g., neutralization with inert adsorbents) and disposal compliant with hazardous waste regulations .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic effects of fluorine substitution in this compound?

Density Functional Theory (DFT) calculates electronic properties such as:

- Electron-withdrawing effects : Fluorine substitution alters electron density in the indole ring, affecting aromaticity and reactivity.

- Non-covalent interactions : Fluorine’s electronegativity influences hydrogen bonding and van der Waals interactions in enzyme binding pockets.

- Solvent effects : Simulations in polar/nonpolar solvents predict solubility and stability. Validate computational results with experimental data (e.g., NMR chemical shifts) .

Q. What strategies address contradictory data in metabolic stability studies of this compound?

Contradictions may arise from variability in experimental models (e.g., in vitro vs. in vivo systems). Mitigation approaches include:

- Cross-validation : Replicate assays using orthogonal techniques (e.g., LC-MS vs. radiolabeling).

- Contextual analysis : Compare results against structurally similar fluorinated amino acids (e.g., 5-Fluorotryptophan).

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., pH, temperature) .

Q. How does this compound influence enzyme-substrate interactions in tryptophan-dependent pathways?

Design experiments to assess:

- Binding affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure .

- Kinetic parameters : Compare and with natural tryptophan in enzymatic assays (e.g., tryptophan synthase).

- Structural perturbations : Employ cryo-EM or X-ray crystallography to visualize conformational changes in enzyme active sites .

Q. What methodologies optimize the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH titration : Monitor degradation rates via HPLC at pH 3–8.

- Thermal stress testing : Incubate samples at 25–60°C and quantify decomposition products.

- Light sensitivity : Assess photodegradation under UV/visible light. Use Arrhenius kinetics to extrapolate shelf-life .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on this compound’s biological activity?

- Population : Specify biological systems (e.g., bacterial vs. mammalian cells).

- Intervention : Dosage ranges and exposure durations.

- Comparison : Benchmark against non-fluorinated tryptophan or other fluorinated analogs.

- Outcome : Quantify metrics like IC, bioavailability, or metabolic half-life.

- Time frame : Define experimental timelines (e.g., acute vs. chronic exposure) .

Q. What literature search strategies ensure comprehensive toxicological profiling of this compound?

- Database selection : Use PubMed, SciFinder, and ToxNet for peer-reviewed studies.

- Keyword optimization : Combine terms like “fluorinated tryptophan,” “toxicity,” and “metabolomics.”

- Class-based extrapolation : Review data on organofluorine compounds to infer potential hazards (e.g., hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.